molecular formula C24H23ClN2O5 B14093862 5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one

5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one

Cat. No.: B14093862
M. Wt: 454.9 g/mol
InChI Key: PYUHCJOFRUPKFP-UHFFFAOYSA-N
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Description

5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinone core substituted with a chlorobenzyl ether and a dimethoxyisoquinoline moiety, making it a unique structure for diverse chemical reactions and biological activities.

Preparation Methods

The synthesis of 5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one involves multiple steps, typically starting with the preparation of the pyridinone core. The synthetic route may include:

    Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzyl Ether Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with a hydroxyl group on the pyridinone core.

    Attachment of the Dimethoxyisoquinoline Moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form new carbon-carbon bonds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar compounds to 5-[(4-chlorobenzyl)oxy]-2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]pyridin-4(1H)-one include:

    Pyridinone Derivatives: Compounds with similar pyridinone cores but different substituents.

    Isoquinoline Derivatives: Compounds featuring the isoquinoline moiety with various functional groups.

    Benzyl Ether Compounds: Molecules with benzyl ether linkages but different aromatic or heterocyclic cores.

The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C24H23ClN2O5

Molecular Weight

454.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridin-4-one

InChI

InChI=1S/C24H23ClN2O5/c1-30-21-9-16-7-8-27(13-17(16)10-22(21)31-2)24(29)19-11-20(28)23(12-26-19)32-14-15-3-5-18(25)6-4-15/h3-6,9-12H,7-8,13-14H2,1-2H3,(H,26,28)

InChI Key

PYUHCJOFRUPKFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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